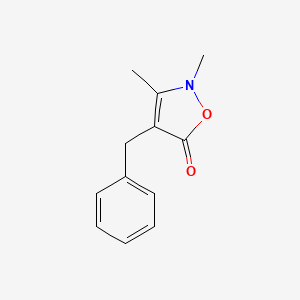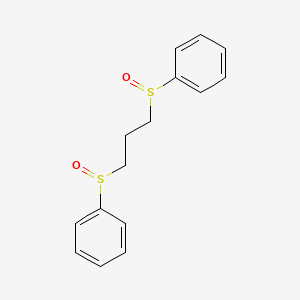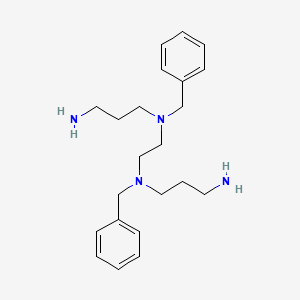![molecular formula C16H11N3O4S B14263775 Benzamide, N-[3-(4-nitrophenyl)-4-oxo-2-thiazolidinylidene]- CAS No. 156809-43-7](/img/structure/B14263775.png)
Benzamide, N-[3-(4-nitrophenyl)-4-oxo-2-thiazolidinylidene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-[3-(4-nitrophenyl)-4-oxo-2-thiazolidinylidene]- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a benzamide group, a nitrophenyl group, and a thiazolidinylidene moiety, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[3-(4-nitrophenyl)-4-oxo-2-thiazolidinylidene]- typically involves the reaction of 4-nitroaniline with benzoyl chloride in the presence of a base such as triethylamine. This reaction proceeds through an acylation mechanism, where the amine group of 4-nitroaniline attacks the carbonyl carbon of benzoyl chloride, forming the desired benzamide product .
Industrial Production Methods
Industrial production of this compound may involve continuous synthesis techniques to ensure high yield and purity. The process often includes the use of advanced reactors and optimized reaction conditions to facilitate the acylation reaction and subsequent purification steps .
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N-[3-(4-nitrophenyl)-4-oxo-2-thiazolidinylidene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and thiazolidinylidene derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aminobenzamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro and thiazolidinylidene derivatives.
Reduction: Aminobenzamide derivatives.
Substitution: Various substituted benzamide and nitrophenyl products.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-[3-(4-nitrophenyl)-4-oxo-2-thiazolidinylidene]- has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Wirkmechanismus
The mechanism of action of Benzamide, N-[3-(4-nitrophenyl)-4-oxo-2-thiazolidinylidene]- involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form stable complexes with target proteins or enzymes, thereby modulating their activity. The presence of the nitrophenyl and thiazolidinylidene groups enhances its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Nitrophenyl)benzamide: Shares the nitrophenyl and benzamide groups but lacks the thiazolidinylidene moiety.
2,3-Dimethoxy-N-(4-nitrophenyl)benzamide: Contains additional methoxy groups, which alter its chemical properties and reactivity.
N-(4-Aminophenyl)benzamide: Features an amino group instead of a nitro group, resulting in different reactivity and applications.
Uniqueness
Benzamide, N-[3-(4-nitrophenyl)-4-oxo-2-thiazolidinylidene]- is unique due to the presence of the thiazolidinylidene moiety, which imparts distinct chemical properties and enhances its reactivity in various chemical reactions. This structural feature also contributes to its potential biological activities and applications in scientific research .
Eigenschaften
CAS-Nummer |
156809-43-7 |
|---|---|
Molekularformel |
C16H11N3O4S |
Molekulargewicht |
341.3 g/mol |
IUPAC-Name |
N-[3-(4-nitrophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide |
InChI |
InChI=1S/C16H11N3O4S/c20-14-10-24-16(17-15(21)11-4-2-1-3-5-11)18(14)12-6-8-13(9-7-12)19(22)23/h1-9H,10H2 |
InChI-Schlüssel |
BOPAGURYWUSDGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(C(=NC(=O)C2=CC=CC=C2)S1)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Hydroxy-2-[(octylsulfanyl)methyl]-4H-pyran-4-one](/img/structure/B14263698.png)





![1-Bromo-2-[(3-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14263727.png)



![(Thiene-2,5-diyl)bis[chloro(dimethyl)germane]](/img/structure/B14263762.png)
![3-Phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14263767.png)
![N-[2-(Ethenyloxy)ethyl]-N-methylnitramide](/img/structure/B14263782.png)

